5-Chloro-2-[4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
5-Chloro-2-[4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-Chloro-2-[4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole core . The reaction is carried out under reflux in methanesulfonic acid (MsOH) in methanol (MeOH), yielding the tricyclic indole product .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
5-Chloro-2-[4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4,7-dioxobenzo-2,1,3-thiadiazole: Another chloro derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylate derivatives: Known for their antiviral and anticancer properties.
Properties
Molecular Formula |
C22H18Cl2N2O4 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
5-chloro-2-[4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C22H18Cl2N2O4/c23-11-1-7-15-17(9-11)21(29)25(19(15)27)13-3-5-14(6-4-13)26-20(28)16-8-2-12(24)10-18(16)22(26)30/h1-6,15-18H,7-10H2 |
InChI Key |
LLATXXZJLCJMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)C5CC=C(CC5C4=O)Cl)Cl |
Origin of Product |
United States |
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